molecular formula C17H20N4O4S B2993794 ethyl 6-acetyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 1170622-14-6

ethyl 6-acetyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2993794
CAS RN: 1170622-14-6
M. Wt: 376.43
InChI Key: UGGRPYNCRNIITJ-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are many techniques for the synthesis of pyrazoles, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Molecular Structure Analysis

Pyrazole is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Pyrazole is a stable, safe, easy-to-handle, and odorless solid isocyanide . The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel synthetic routes have been developed for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. These methods offer efficient pathways to N-fused heterocycle products with good to excellent yields, demonstrating the potential for generating complex molecules for further research applications (Ghaedi et al., 2015).
  • The chemical reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates towards various nucleophilic reagents has been explored, leading to the formation of diverse heterocyclic compounds. This research underlines the compound's versatility in synthesizing a range of derivatives, such as pyrano[2,3-c]pyrazoles and isoxazolo[3,4-b]pyridines (Harb et al., 1989).

Potential Applications

  • Research into the synthesis of tetrahydropyridines and related compounds using ethyl 2-methyl-2,3-butadienoates as 1,4-dipole synthons has revealed efficient [4 + 2] annulation processes. Such synthetic methods could be instrumental in creating new molecules with potential applications in various fields of chemistry and biology (Zhu et al., 2003).
  • Another study highlighted the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their conversion into pyran, pyridine, and pyridazine derivatives. These findings suggest the possibility of developing novel compounds with specific chemical and possibly pharmacological properties (Mohareb et al., 2004).

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

ethyl 6-acetyl-2-[(1-methylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-4-25-17(24)14-11-5-8-21(10(2)22)9-13(11)26-16(14)18-15(23)12-6-7-20(3)19-12/h6-7H,4-5,8-9H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGRPYNCRNIITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-acetyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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